“O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 317821-68-4 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 1-[(aminooxy)methyl]-2-chloro-4-fluorobenzene hydrochloride .
The InChI code for “O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride” is 1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.
“O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride” is a solid at ambient temperature . It has a boiling point of 175-180°C .
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 212.05 g/mol. It is recognized for its applications in the pharmaceutical, agricultural, and life sciences sectors. The compound is classified as a hydroxylamine derivative, which plays a significant role in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride falls under the category of organofluorine compounds due to the presence of fluorine in its structure. It is also classified as an amine derivative because of its hydroxylamine functional group.
The synthesis of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable solvent and catalyst. The general reaction can be summarized as follows:
The reaction mechanism involves nucleophilic attack by the hydroxylamine on the carbonyl carbon of the aldehyde, leading to the formation of an intermediate that subsequently rearranges to yield the desired hydroxylamine product.
The molecular structure of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride can be represented by its SMILES notation: c1cc(c(cc1F)Cl)CON
. This notation indicates a benzene ring substituted with a chlorine atom, a fluorine atom, and a hydroxylamine group.
The compound's structure features a benzene ring with both electron-withdrawing (chlorine and fluorine) and electron-donating (hydroxylamine) groups, which influence its reactivity and interactions.
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride participates in several important chemical reactions:
These reactions are vital for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
The mechanism of action for O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride primarily revolves around its ability to form covalent bonds with electrophiles due to the nucleophilic nature of its hydroxylamine group. This property allows it to participate in biochemical pathways or synthetic routes relevant to drug development.
In biological systems, compounds like O-(2-Chloro-4-fluorobenzyl)hydroxylamine may interact with enzymes or proteins, leading to modifications that can alter their activity or function.
Relevant data indicate that the melting point ranges from 175°C to 180°C, suggesting moderate thermal stability .
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride has various scientific uses:
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial, rate-limiting step of tryptophan (Trp) degradation along the kynurenine pathway. By oxidizing L-tryptophan to N-formylkynurenine, IDO1 depletes local tryptophan pools and generates immunosuppressive metabolites such as kynurenine (Kyn). This dual action creates a tolerogenic microenvironment:
IDO1 is overexpressed in diverse cancers (e.g., melanoma, pancreatic, and breast carcinomas), chronic viral infections (e.g., HIV, hepatitis), and inflammatory conditions. Its expression in tumor cells, dendritic cells, and stromal fibroblasts establishes systemic immune tolerance, enabling pathological immune evasion [1] . Table 1 summarizes IDO1’s cellular impact:
Table 1: Immunosuppressive Mechanisms Driven by IDO1 Activity
Biological Process | Effect on Immune Cells | Pathological Consequence |
---|---|---|
Tryptophan depletion | GCN2-mediated T-cell arrest | Suppressed antitumor cytotoxicity |
Kynurenine accumulation | AhR-dependent Treg differentiation | Impaired effector T-cell function |
Inflammatory signaling | Upregulation of PD-1/CTLA-4 in dendritic cells | Immune checkpoint activation |
Therapeutic inhibition of IDO1 disrupts immunosuppressive feedback loops critical to disease progression:
Dual/potent inhibition of IDO1 alongside related enzymes (e.g., TDO, IDO2) may overcome compensatory metabolic pathways in resistant tumors. For example, tumors escaping IDO1-selective blockade often overexpress TDO, supporting the development of pan-inhibitors [3] . Table 2 outlines therapeutic opportunities:
Table 2: IDO1 Inhibition in Disease Contexts
Disease Category | IDO1-Driven Pathology | Therapeutic Potential |
---|---|---|
Solid tumors | Treg infiltration, angiogenesis, metastasis | Synergy with chemo/immunotherapy |
Hematological malignancies | Bone marrow immune suppression | Enhanced CAR-T-cell efficacy |
Chronic viral infections | T-cell exhaustion, viral latency maintenance | Restoration of antiviral immunity |
IDO1 catalysis involves a multi-step mechanism where molecular oxygen (O₂) coordinates with ferrous heme iron (Fe²⁺) before insertion into tryptophan’s C₂–C₃ bond. Biochemical and structural studies confirm that this process proceeds through a short-lived alkylperoxy transition state (Figure 1). This intermediate forms when O₂ adds across the indole ring, generating a reactive Fe(III)-superoxide species that attacks Trp [1] [7].
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride exemplifies rational drug design exploiting this mechanism. Its hydroxylamine moiety (–NH–OH) mimics the alkylperoxy intermediate’s electronic and spatial properties, enabling high-affinity heme iron coordination. Key structural features driving potency include:
Structure-activity relationship (SAR) studies of 40+ O-benzylhydroxylamine derivatives reveal that meta-halogenation (Cl, Br, I) boosts potency 2–4-fold versus unsubstituted analogs. Ortho- or para-substitutions reduce activity due to steric clashes or altered electronics. Table 3 compares inhibitory activity:
Table 3: IDO1 Inhibition by O-Benzylhydroxylamine Derivatives
Substituent Position | Compound | IC₅₀ (μM) | Potency vs. Lead |
---|---|---|---|
None (lead) | O-Benzylhydroxylamine | 0.81 ± 0.08 | 1× |
3-Br | O-(3-Bromobenzyl)hydroxylamine | 0.32 ± 0.04 | 2.5× |
3-Cl | O-(3-Chlorobenzyl)hydroxylamine | 0.30 ± 0.02 | 2.7× |
2-Cl | O-(2-Chlorobenzyl)hydroxylamine | 18.0 | 0.04× |
2-Cl,4-F | O-(2-Chloro-4-fluorobenzyl)hydroxylamine | <1.0* | >1× |
*Exact IC₅₀ unreported, but cell-based assays confirm sub-μM activity [1] [8].
This mimicry strategy achieves nanomolar cellular potency with minimal toxicity, validating alkylperoxy intermediate targeting as a rational approach for IDO1 inhibitor development [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: